Ammonium iodide

Description

Properties

IUPAC Name |

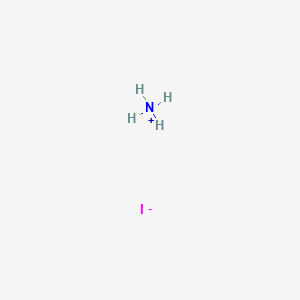

azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894063 | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.943 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; Very hygroscopic; Turns yellow to brown upon exposure to light and air; [Merck Index] White odorless granules; [MSDSonline] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Ammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C (VACUUM) | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WATER: 154.2 G/100 CC @ 0 °C; 230.3 G/100 CC @ 100 DEG, GLYCEROL: 1 G/1.5 ML; ALC: 1 G/3.7 ML; METHANOL: 1 G/2.5 ML, VERY SOL IN ACETONE, AMMONIA; SLIGHTLY SOL IN ETHER | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.514 @ 25 °C | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 210.9 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. 4th ed. New York: Van Nostrand Reinhold, 1975., p. 392 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CUBIC CRYSTALS, WHITE TETRAGONAL CRYSTALS OR GRANULAR POWDER | |

CAS No. |

12027-06-4 | |

| Record name | AMMONIUM IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium iodide ((NH4)I) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ8F027LDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

551 °C SUBLIMES | |

| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. B-54 | |

| Record name | AMMONIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid with ammonia. The reaction is highly exothermic and proceeds as follows: [ \text{NH}_3 (\text{aq}) + \text{HI} (\text{aq}) \rightarrow \text{NH}_4\text{I} (\text{aq}) ]

Industrial Production Methods: In industrial settings, azanium iodide is typically produced by adding iodine and red phosphorus to a reactor containing water. The reaction is carried out under stirring conditions, leading to the formation of azanium iodide .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (> 400°C), NH₄I undergoes reversible decomposition:

Key Data:

| Property | Value | Source |

|---|---|---|

| Equilibrium Constant (400°C) | ||

| Enthalpy of Formation (ΔfH°) | ||

| Entropy (S° solid) |

The reaction is entropy-driven, with NH₃ and HI gases escaping the system, shifting equilibrium toward decomposition.

Hydrolysis in Aqueous Solution

NH₄I dissolves exothermically in water, forming ammonium hydroxide and hydroiodic acid:

The ionic dissociation is:

This results in an acidic solution (pH < 7) due to the weak base (NH₃) and strong acid (HI).

Atmospheric Decomposition

In moist air, NH₄I gradually decomposes, releasing iodine vapor:

This reaction causes the compound to develop a yellow tint over time.

Reactivity with Strong Acids and Bases

-

Reaction with Strong Acids:

HI is regenerated when NH₄I reacts with concentrated acids (e.g., H₂SO₄): -

Reaction with Strong Bases:

NH₃ is released upon treatment with alkalis:

Scientific Research Applications

Ammonium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other iodide compounds and in various analytical procedures.

Biology: this compound can be used in biological assays and experiments involving iodide ions.

Medicine: It has applications in the preparation of pharmaceutical compounds and in radiopharmaceuticals.

Mechanism of Action

The mechanism of action of azanium iodide primarily involves its ability to release iodide ions. These ions can participate in various chemical reactions, including redox processes and precipitation reactions. In biological systems, iodide ions can be taken up by the thyroid gland, where they play a crucial role in the synthesis of thyroid hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Ammonium Iodides

Ammonium iodide derivatives, particularly quaternary ammonium iodides, exhibit distinct physicochemical and functional properties depending on their organic substituents. Key comparisons include:

Tetrabutylthis compound (TBAI)

- Structure : Quaternary ammonium salt with four butyl groups (C₁₆H₃₆IN).

- Solubility : Highly soluble in polar solvents (water, alcohols) due to its ionic nature .

- Applications :

- Stability : Less hygroscopic than NH₄I, making it preferable for moisture-sensitive reactions .

Phenethylthis compound (PEAI)

- Structure : Aromatic ammonium salt with a phenethyl group (C₈H₂₀IN).

- Optoelectronic Performance : Achieves PCEs of 23.3% in PSCs by passivating surface defects and improving charge transport .

- Mechanism : Forms 2D perovskite layers on 3D structures, enhancing stability against humidity and heat compared to NH₄I .

Methylammonium Lead Iodide (MALI) and Magnesium Analogue (MAMI)

- Structure : MALI (CH₃NH₃PbI₃) and MAMI (CH₃NH₃MgI₃) are hybrid perovskites.

- Properties :

Perovskite Solar Cells

| Compound | PCE (%) | Voc (V) | Stability Improvement | Key Role |

|---|---|---|---|---|

| NH₄I | N/A | N/A | Moderate | Additive for crystal growth control |

| TBAI | 21.6 | 1.12 | High | Reduces recombination losses |

| PEAI | 23.3 | 1.18 | Very High | Surface passivation, 2D/3D stacking |

| MAMI | ~18 (est) | ~1.1 | High | Non-toxic light absorber |

NH₄I primarily modifies crystallization kinetics, while bulkier derivatives (e.g., PEAI, TBAI) enhance stability and efficiency through structural engineering .

Pharmacological Activity

Quaternary ammonium iodides exhibit varying physiological effects:

- Tetramethylthis compound : Induces intense "nicotine-like" stimulation and paralysis, with higher toxicity than arsenic or phosphorus analogues .

- C6I (halomethylated this compound) : Low solubility and dissolution due to crystalline aromatic stacking, contrasting with NH₄I’s rapid aqueous solubility .

- Antibiofilm Agents : Quaternary this compound salts (e.g., 17c) disrupt 44% of S. aureus biofilms, outperforming guanidinium salts (36%) .

Physicochemical and Structural Comparisons

Thermal and Chemical Stability

- NH₄I : Decomposes at ~551°C; prone to iodine loss in humid conditions .

- TBAI : Stable up to ~200°C; resistant to hydrolysis .

- Cesium Lead Iodide (CsPbI₃): 3D structure degrades to non-perovskite phase, whereas NH₄I-stabilized 2D variants (e.g., BA₂CsPb₂I₇) retain stability at 85°C and 30% humidity .

Solubility and Crystallinity

| Compound | Solubility in Water | Crystallinity |

|---|---|---|

| NH₄I | 154 g/100 mL (20°C) | Hygroscopic, amorphous |

| TBAI | 210 g/100 mL (20°C) | High (crystalline) |

| C6I | <1 g/100 mL | Rigid (aromatic rings) |

Biological Activity

Ammonium iodide (NH₄I) is a compound that has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of this compound, highlighting its antimicrobial properties, applications in drug delivery systems, and interactions with biological molecules.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that quaternary ammonium compounds (QACs), which include this compound derivatives, can effectively disrupt bacterial cell membranes due to their cationic nature. This results in cell lysis and death, making them valuable in medical and industrial applications.

Table 1: Antimicrobial Activity of this compound Derivatives

Case Study: A study on the synthesis and characterization of DHMAI and DDMAI demonstrated their superior antimicrobial properties compared to traditional antibiotics. These compounds exhibited effective contact killing mechanisms against both Gram-positive and Gram-negative bacteria, making them promising candidates for use in dental materials and coatings .

2. Applications in Drug Delivery

This compound has been explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with various pharmaceutical agents can facilitate improved absorption and therapeutic efficacy.

Research Findings:

- This compound's interaction with drug molecules can enhance their stability and solubility in aqueous environments. This property is particularly beneficial for formulating oral and injectable medications.

- The use of this compound in polymeric matrices has been shown to improve the ionic conductivity of drug delivery systems, which is crucial for controlled release applications .

3. Interaction with Biological Molecules

The interaction of this compound with biological macromolecules such as proteins and nucleic acids has been a subject of investigation. Its role as a stabilizing agent in various biochemical assays highlights its importance in research.

Table 2: Effects of this compound on Biological Systems

| Biological System | Effect Observed | Reference |

|---|---|---|

| Protein complexes | Stabilization during ionization | |

| Nucleic acids | Enhanced binding affinity |

Research Insight: Studies have indicated that this compound can stabilize protein structures during mass spectrometry analysis, minimizing denaturation effects that could compromise experimental outcomes . Additionally, its presence has been linked to increased binding affinities in nucleic acid interactions, suggesting potential applications in gene therapy and molecular biology.

Q & A

Q. What are the primary methods for synthesizing high-purity ammonium iodide, and how do reaction conditions influence crystallinity?

this compound (NH₄I) is typically synthesized via neutralization of hydroiodic acid (HI) with ammonia (NH₃) or ammonium hydroxide (NH₄OH). Key considerations include:

- Stoichiometric control : Excess NH₃ ensures complete neutralization, minimizing residual HI, which can lead to decomposition .

- Crystallization conditions : Slow evaporation in anhydrous environments (e.g., under nitrogen) yields larger crystals with reduced defects .

- Purity validation : X-ray diffraction (XRD) and elemental analysis (EA) confirm phase purity and stoichiometry .

Q. How does this compound’s hygroscopicity impact experimental reproducibility, and what mitigation strategies are effective?

NH₄I rapidly absorbs moisture, forming hydrates that alter reactivity. Best practices include:

- Storage : Use desiccators with silica gel or P₂O₅ .

- Handling : Perform reactions in gloveboxes (<1 ppm H₂O) for moisture-sensitive studies .

- Characterization : Thermogravimetric analysis (TGA) quantifies hydrate content pre-experiment .

Q. What spectroscopic techniques are optimal for analyzing NH₄I’s ionic interactions in solution?

- Raman spectroscopy : Identifies NH₄⁺ symmetric stretching (~3,030 cm⁻¹) and I⁻ lattice modes (~110 cm⁻¹) .

- NMR : ¹H NMR in deuterated DMSO reveals NH₄⁺ proton environments, though rapid exchange may broaden peaks .

- UV-Vis : Monitors iodide oxidation (e.g., I⁻ → I₃⁻) under light exposure .

Advanced Research Questions

Q. How do temperature-driven phase transitions in NH₄I affect its barocaloric properties, and what computational models validate these effects?

NH₄I undergoes a β → α phase transition at ~256 K, accompanied by a giant entropy change (ΔS ≈ 93 J·K⁻¹·kg⁻¹) under 10 MPa pressure. Methodological insights:

- Ab initio molecular dynamics (AIMD) : Simulates lattice dynamics and NH₄⁺ rotational disorder in the α-phase .

- Machine learning potentials : Train neural networks on DFT data to predict thermal conductivity and phase stability .

- Experimental validation : Differential scanning calorimetry (DSC) and high-pressure XRD correlate simulated and observed transitions .

Q. What structural distortions occur in NH₄I-doped perovskites, and how do they influence photovoltaic efficiency?

NH₄I acts as a lattice modifier in 2D perovskites (e.g., (PEA)₂PbI₄):

- Crystallization control : Additives like NH₄I reduce grain boundaries, enhancing carrier mobility .

- Stoichiometric trade-offs : Excess NH₄I introduces iodide vacancies, increasing recombination losses. Optimize via photoluminescence quantum yield (PLQY) mapping .

- Structural analysis : Pair grazing-incidence XRD with density functional theory (DFT) to model iodide migration pathways .

Q. How can conflicting reports on NH₄I’s thermal decomposition pathways be resolved?

Discrepancies arise from varying experimental conditions:

- Decomposition steps :

- 150–250°C : NH₄I → NH₃ + HI (endothermic) .

- >250°C : HI disproportionates → I₂ + H₂ (exothermic) .

- Methodological reconciliation :

- Controlled atmosphere studies : Use TGA-MS under argon to isolate decomposition steps .

- Kinetic analysis : Apply Flynn-Wall-Ozawa isoconversional methods to compare activation energies across studies .

Q. What role does NH₄I play in photochemical reactions, and how can its photoreactivity be quantified?

NH₄I serves as a photoactive iodide source in redox reactions:

- Mechanism : UV light cleaves I⁻ → I• radicals, which oxidize organics (e.g., phenols). Monitor via electron paramagnetic resonance (EPR) .

- Quantum yield calculation : Use actinometry (e.g., ferrioxalate) to correlate photon flux with product formation .

Methodological Guidance

Designing experiments to resolve NH₄I’s crystallographic ambiguities: Best practices for single-crystal XRD analysis.

- Crystal growth : Diffuse NH₃ gas into HI solutions to obtain mm-sized crystals .

- Data collection : At 120 K (to minimize thermal motion), collect >14,000 reflections with Rint <0.05 .

- Refinement : Use SHELXL with anisotropic displacement parameters for NH₄⁺ and I⁻ .

Q. How to address discrepancies in NH₄I’s reported thermal conductivity during phase transitions?

- Sample homogeneity : Use spark plasma sintering (SPS) to prepare dense pellets for laser flash analysis (LFA) .

- Cross-validate : Compare molecular dynamics (MD) simulations (e.g., LAMMPS) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.